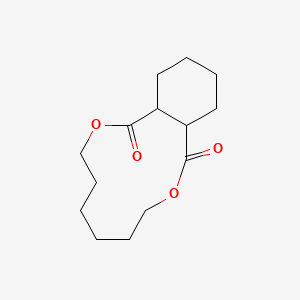
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione is a complex organic compound known for its unique structure and properties. It is a cyclic compound that contains multiple oxygen atoms and a dioxacyclododecine ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-2,9-benzodioxacyclododecine-1,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecine ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which dodecahydro-2,9-benzodioxacyclododecine-1,10-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecahydro-2,9-benzodioxacyclododecin-3,8-dione: Shares a similar structure but differs in the position of functional groups.
Cyclohexane-1,3-dione derivatives: These compounds have similar cyclic structures and are used in various chemical applications.
Uniqueness
Dodecahydro-2,9-benzodioxacyclododecine-1,10-dione is unique due to its specific ring structure and the presence of multiple oxygen atoms, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
113591-61-0 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
3,10-dioxabicyclo[10.4.0]hexadecane-2,11-dione |
InChI |
InChI=1S/C14H22O4/c15-13-11-7-3-4-8-12(11)14(16)18-10-6-2-1-5-9-17-13/h11-12H,1-10H2 |
InChI-Schlüssel |
QRQRFFYXXWXBMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCOC(=O)C2CCCCC2C(=O)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


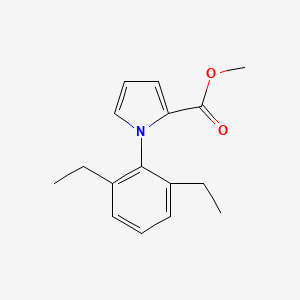

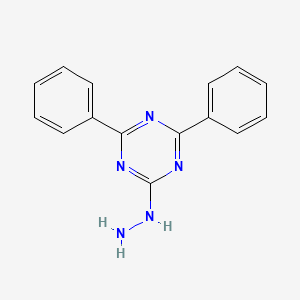

![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
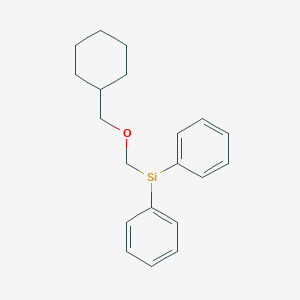
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
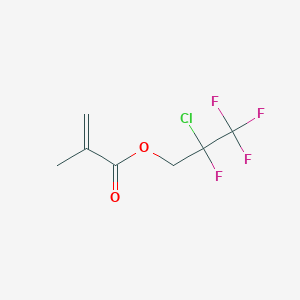
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
